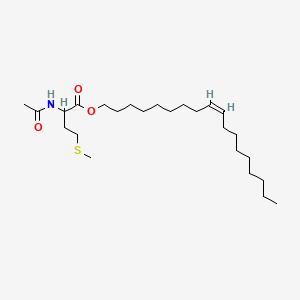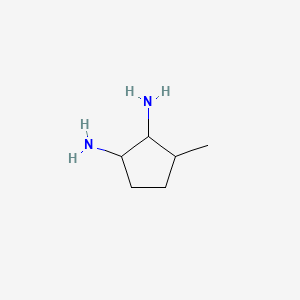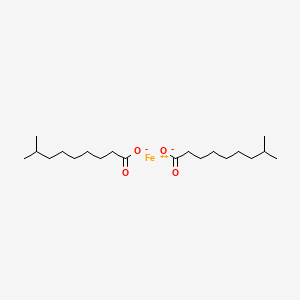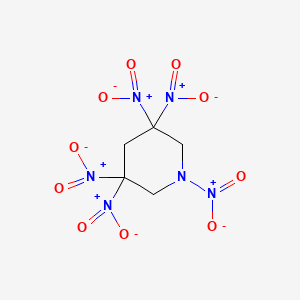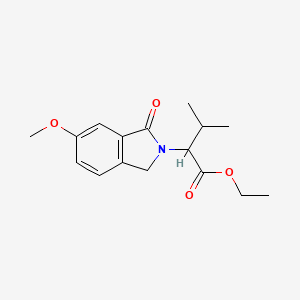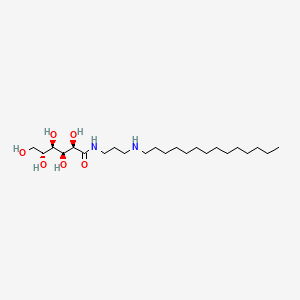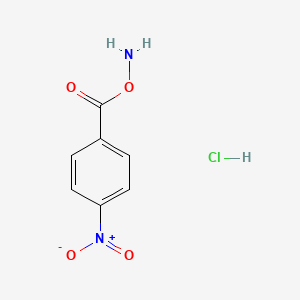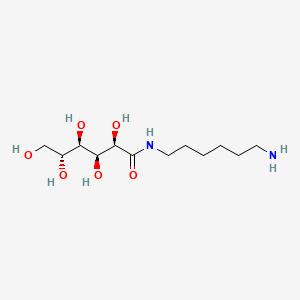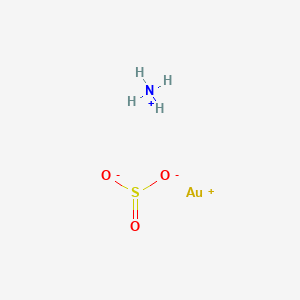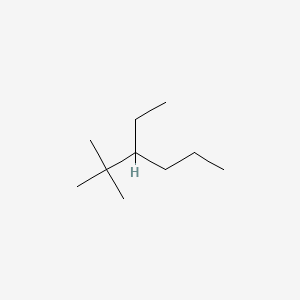
3-Ethyl-2,2-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,2-dimethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-dimethylhexane typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes involving zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,2-dimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Cracking: High temperatures (500-700°C) and sometimes catalysts like alumina or silica.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 3-chloro-2,2-dimethylhexane.
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
3-Ethyl-2,2-dimethylhexane is used in various scientific research applications:
Chemistry: As a model compound in studying the reactivity and mechanisms of branched alkanes.
Biology: Investigating its metabolic pathways and interactions with biological systems.
Medicine: Exploring its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,2-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylhexane
- 3-Ethyl-2,4-dimethylhexane
- 2,3-Dimethylhexane
Uniqueness
3-Ethyl-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, reactivity, and steric effects in chemical reactions .
Propriétés
Numéro CAS |
20291-91-2 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
3-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
XYDYODCWVCBIOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


